molecular formula C10H12O3 B1619103 Methyl (p-tolyloxy)acetate CAS No. 38768-63-7

Methyl (p-tolyloxy)acetate

Cat. No.: B1619103
CAS No.: 38768-63-7
M. Wt: 180.2 g/mol
InChI Key: BUKHBVPVKOXGSO-UHFFFAOYSA-N
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Description

“Methyl (p-tolyloxy)acetate” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CH3C6H4OCH2CO2CH3 . The compound has a molecular weight of 180.20 .


Physical and Chemical Properties Analysis

“this compound” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 . It is insoluble in water but soluble in common organic solvents .

Scientific Research Applications

Methyl (p-tolyloxy)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations, often involves this compound.

    Industry: It is widely used in the flavors and fragrances industry due to its pleasant fruity odor.

Safety and Hazards

“Methyl (p-tolyloxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

Methyl (p-tolyloxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with methyltransferase enzymes, which mediate protein methylation by adding one-carbon methyl groups to nitrogen or oxygen on amino acid side chains . This interaction increases protein hydrophobicity or neutralizes a negative charge when bound to carboxylic acids . Additionally, this compound may interact with other biomolecules, affecting their biochemical activity and stability.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of HMG-CoA reductase and glutathione-linked enzymes, providing protection against oxidative damage in colon cells . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and stability. For instance, its interaction with methyltransferase enzymes leads to protein methylation, which can affect gene expression and cellular function . Additionally, this compound may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of similar compounds have been shown to cause oxidative damage and other toxic effects in animal models . Therefore, it is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, it may participate in the acetyl CoA pathway, which is crucial for energy metabolism and biosynthesis . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Understanding its transport and distribution is crucial for determining its localization and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical role and potential effects on cellular function.

Preparation Methods

Methyl (p-tolyloxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl (p-tolyloxy)acetate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions include p-tolyloxyacetic acid, p-tolyloxyethanol, and various substituted derivatives .

Comparison with Similar Compounds

Methyl (p-tolyloxy)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and applications, particularly in the flavors and fragrances industry .

Properties

IUPAC Name

methyl 2-(4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHBVPVKOXGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345114
Record name Methyl (p-tolyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38768-63-7
Record name Methyl (p-tolyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of p-cresol (2 mL, 19.1 mmol) in anhydrous DMF (50 mL) were added Cs2CO3 (8.1 g, 24.9 mmol) and methyl bromoacetate (1.9 mL, 20.1 mmol). The suspension was stirred at room temperature for 3 h. After dilution with ethyl acetate, the reaction mixture was washed with a 0.5 N HCl solution, a saturated solution of NaHCO3, and brine, dried on MgSO4, and concentrated. The resulting oil was purified by chromatography on silica gel (Hexane/ethyl acetate 8/2) to afford the title compound as a colorless oil (3.10 g, 90%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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